Cas no 105418-71-1 (1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-21-ol,2,3,11,14,25,25a-hexahydro-7,31,32-trimethoxy-1-methyl-, (25aS)- (9CI))

1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-21-ol,2,3,11,14,25,25a-hexahydro-7,31,32-trimethoxy-1-methyl-, (25aS)- (9CI) structure
105418-71-1 structure
Product name:1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-21-ol,2,3,11,14,25,25a-hexahydro-7,31,32-trimethoxy-1-methyl-, (25aS)- (9CI)
CAS No:105418-71-1
MF:C36H36N2O6
MW:592.68084
CID:232776
PubChem ID:184485

1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-21-ol,2,3,11,14,25,25a-hexahydro-7,31,32-trimethoxy-1-methyl-, (25aS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-21-ol,2,3,11,14,25,25a-hexahydro-7,31,32-trimethoxy-1-methyl-, (25aS)- (9CI)
    • 1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-21-ol,
    • (-)-Thalmiculatimine
    • 1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-21-ol,2,3,11,14,25,25a-hexahydro-7,31,32-trimethoxy-1-methyl-, (S)-
    • Thalmiculatimine
    • 105418-71-1
    • Inchi: InChI=1S/C36H36N2O6/c1-38-14-12-23-18-32(40-2)33-19-26(23)29(38)16-22-7-10-30(39)31(17-22)43-24-8-5-21(6-9-24)15-28-27-20-34(41-3)36(42-4)35(44-33)25(27)11-13-37-28/h5-10,17-20,29,39H,11-16H2,1-4H3/t29-/m0/s1
    • InChI Key: ZORTVIOXAICGQZ-LJAQVGFWSA-N
    • SMILES: COC1=CC2CCN(C)[C@@H]3C=2C=C1OC1=C(OC)C(OC)=CC2C(CC4C=CC(OC5C(O)=CC=C(C3)C=5)=CC=4)=NCCC1=2

Computed Properties

  • Exact Mass: 592.25748
  • Monoisotopic Mass: 592.257
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 3
  • Complexity: 988
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82Ų
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.3
  • Boiling Point: 751°Cat760mmHg
  • Flash Point: 408°C
  • Refractive Index: 1.647
  • PSA: 81.98

1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-21-ol,2,3,11,14,25,25a-hexahydro-7,31,32-trimethoxy-1-methyl-, (25aS)- (9CI) Related Literature

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